Product packaging for Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine(Cat. No.:CAS No. 886505-98-2)

Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine

Cat. No.: B1637028
CAS No.: 886505-98-2
M. Wt: 218.32 g/mol
InChI Key: QIDVQYHFJZNSGV-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Amines in Medicinal Chemistry Research

Heterocyclic amines are a cornerstone of medicinal chemistry, representing a diverse class of organic compounds that are integral to the development of new therapeutic agents. ijnrd.org These compounds are characterized by a cyclic structure containing at least one atom of an element other than carbon, such as nitrogen, sulfur, or oxygen, within the ring. wikipedia.orgresearchgate.net The presence of these heteroatoms imparts unique physicochemical properties to the molecules, including polarity, hydrogen bonding capacity, and solubility, which are critical for drug-like behavior. nih.gov

The versatility of heterocyclic amines allows them to interact with a wide array of biological targets with high specificity and affinity. nih.gov Consequently, they are found in a vast number of pharmaceuticals, vitamins, and other biologically active molecules. wikipedia.orgresearchgate.net For instance, nitrogen-containing heterocycles are present in over 85% of all biologically active chemical entities and are key components in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. ijnrd.orgnih.gov The ability of medicinal chemists to modify the heterocyclic core and its substituents enables the fine-tuning of a compound's pharmacological profile, making heterocyclic amines a privileged scaffold in drug discovery. nih.gov

Overview of the Thiazole (B1198619) Scaffold's Prominence in Biologically Active Molecules

The thiazole ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, is a particularly prominent scaffold in medicinal chemistry. nih.govmdpi.comnih.gov This structural motif is a key component in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.net The thiazole nucleus is present in several FDA-approved drugs, highlighting its therapeutic importance. mdpi.comnih.gov

The biological versatility of thiazole derivatives is extensive, with compounds exhibiting activities such as antimicrobial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties. mdpi.comnih.govglobalresearchonline.net The aromatic nature of the thiazole ring allows for various types of chemical reactions, enabling the synthesis of a diverse library of derivatives. researchgate.net Modifications at different positions on the thiazole ring can lead to significant changes in biological activity, a strategy frequently employed by researchers to develop novel drug candidates. nih.gov For example, the 2-aminothiazole (B372263) moiety is a key structural feature in a number of biologically active compounds. mdpi.com

Rationale for Investigating the N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine Structural Motif in Academic Research

The structural motif of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine combines several key features that make it a compelling subject for academic research. The molecule incorporates a 4-methyl-thiazole ring, a benzyl (B1604629) group, and an aminomethyl linker. Each of these components contributes to the potential for biological activity and provides avenues for structural modification.

The rationale for investigating this specific structural motif can be broken down as follows:

The Thiazole Core: As established, the thiazole ring is a well-known pharmacophore. The presence of the methyl group at the 4-position can influence the molecule's electronic properties and steric interactions with biological targets.

The Benzyl Group: The benzyl group is a common substituent in medicinal chemistry that can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological macromolecules. Its presence can significantly impact a compound's binding affinity and pharmacokinetic properties.

The Aminomethyl Linker: The aminomethyl group provides a flexible linker between the thiazole core and the benzyl group. The nitrogen atom can act as a hydrogen bond acceptor or donor, contributing to the molecule's binding capabilities. This linker also allows for conformational flexibility, which can be crucial for optimal interaction with a target binding site.

The combination of these structural elements in N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine creates a molecule with the potential for diverse biological activities, making it an attractive candidate for synthesis and screening in drug discovery programs.

Current Research Landscape of Aminomethyl Thiazole Derivatives

Research into aminomethyl thiazole derivatives is an active area of investigation in medicinal chemistry. Scientists are exploring the synthesis of novel derivatives and evaluating their potential as therapeutic agents for various diseases. For instance, studies have shown that certain aminothiazole derivatives can act as inhibitors of enzymes like glutaminase, which is a potential target for cancer therapy. researchgate.net

The design and synthesis of thiazole derivatives with potent efficacy against cancer cell migration and invasion is another area of focus. nih.gov Researchers have demonstrated that modifications to the substituents on the thiazole ring can lead to the identification of potent inhibitors of metastatic cancer cells. nih.gov Furthermore, the development of new synthetic methodologies to create diverse libraries of 2-aminothiazole-based compounds is ongoing, with the aim of discovering new molecules with significant biological activity. mdpi.com The exploration of these derivatives continues to be a promising avenue for the discovery of new drugs.

Compound Data

Compound Name
N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine
Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine
N-Benzyl-4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
N-methyl-n-[3-(2-methyl-1,3-thiazol-4-yl) benzyl]amine
4-Benzyl-5-methyl-1,3-thiazol-2-amine
benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate
2-Amino-4-methylbenzothiazole
N-Methyl-N-(4-((methylamino)methyl)benzyl)prop-2-en-1-amine
(4-FLUORO-BENZYL)-METHYL-AMINE
N-Methylbenzylamine
N-benzyl-N-methyldecan-1-amine
1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine

Chemical Properties of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine

PropertyValueSource
CAS Number 886505-98-2 fluorochem.co.ukchemdict.com
Molecular Formula C12H14N2S fluorochem.co.uk
Molecular Weight 218.32 g/mol fluorochem.co.uk
MDL Number MFCD06740602 chemdict.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2S B1637028 Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine CAS No. 886505-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-10-9-15-12(14-10)8-13-7-11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDVQYHFJZNSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Benzyl N 4 Methyl Thiazol 2 Ylmethyl Amine and Its Analogues

Retrosynthetic Pathways to the N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine Core

Retrosynthetic analysis of the target molecule, N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine, unveils several logical disconnections for its synthesis. The most straightforward approaches involve severing the bonds to the central nitrogen atom.

A primary disconnection (Route A) breaks the benzylic carbon-nitrogen bond. This suggests a synthesis via the alkylation of a primary amine, specifically (4-methyl-thiazol-2-yl)methanamine, with a suitable benzyl (B1604629) halide. Alternatively, this disconnection points towards a reductive amination pathway, combining 4-methylthiazole-2-carbaldehyde (B75903) with benzylamine (B48309).

A second key disconnection (Route B) involves the formation of the thiazole (B1198619) ring itself, a strategy rooted in the classical Hantzsch thiazole synthesis. This approach would involve the condensation of a thioamide, such as thioacetamide, with an appropriate α-haloketone derivative that already contains the N-benzylaminomethyl moiety.

These fundamental retrosynthetic strategies form the basis for the synthetic methodologies discussed in the subsequent sections.

Table 1: Key Retrosynthetic Disconnections for N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine

Route Disconnection Precursors Synthetic Strategy
A C-N Bond (Benzyl) 1. (4-methyl-thiazol-2-yl)methanamine + Benzyl halide2. 4-methylthiazole-2-carbaldehyde + Benzylamine N-Alkylation or Reductive Amination

| B | Thiazole Ring | Thioamide + α-haloketone | Hantzsch Thiazole Synthesis |

Classical and Modern Approaches for the Synthesis of 2-Substituted Aminomethyl Thiazoles

The synthesis of the core structure relies heavily on the preparation of functionalized 2-aminomethyl thiazoles. These can be assembled through various classical and modern chemical reactions.

Synthesis via 4-Methylthiazole-2-carbaldehyde Intermediates

A pivotal intermediate for one of the most efficient synthetic routes is 4-methylthiazole-2-carbaldehyde. While literature commonly describes the synthesis of the isomeric 4-methylthiazole-5-carbaldehyde scispace.comgoogle.comgoogle.com, the preparation of the 2-carbaldehyde can be inferred from general synthetic methods. A plausible route involves the oxidation of the corresponding primary alcohol, (4-methylthiazol-2-yl)methanol. This transformation can be achieved using a variety of oxidizing agents. For instance, a general procedure for oxidizing a similar thiazole methanol (B129727) derivative to an aldehyde involves using 2-iodoxybenzoic acid (IBX) in a solvent like DMSO, which typically proceeds efficiently at room temperature chemicalbook.com.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming C-N bonds and represents a primary strategy for synthesizing the target compound. This two-step, one-pot process first involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate. In the context of synthesizing N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine, this would involve the reaction of 4-methylthiazole-2-carbaldehyde with benzylamine.

The second step is the in-situ reduction of the formed imine to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices chemicalbook.com. The use of an iron-based Lewis catalyst has been shown to promote imine formation, which is subsequently reduced by NaBH₄, offering an efficient and economical approach chemicalbook.com. Ruthenium complexes have also been utilized to catalyze the reductive amination of aldehydes with ammonia, demonstrating the versatility of metal catalysis in this transformation scispace.com.

Table 2: Illustrative Conditions for Reductive Amination

Carbonyl Compound Amine Catalyst / Reducing Agent Solvent Conditions Product Yield Reference
Benzaldehyde Ammonia RuCl₂(PPh₃)₃ / H₂ t-Amyl Alcohol 130 °C, 40 bar H₂ High scispace.com
Various Aldehydes Benzylamine Aquivion-Fe / NaBH₄ CPME, then MeOH 40 °C, then RT Good to Excellent chemicalbook.com

Alkylation of Thiazole-Bearing Amines

An alternative and equally viable pathway is the direct N-alkylation of a primary amine precursor, (4-methylthiazol-2-yl)methanamine, with a benzyl halide (e.g., benzyl bromide or chloride). This nucleophilic substitution reaction is a fundamental method for amine synthesis. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF mdpi.com.

The synthesis of the required precursor, (4-methylthiazol-2-yl)methanamine, can be approached from the readily available 2-amino-4-methylthiazole (B167648). The Hantzsch reaction of chloroacetone (B47974) with thiourea (B124793) provides a reliable route to 2-amino-4-methylthiazole in good yields (70-75%) orgsyn.org. While direct conversion of the 2-amino group to a 2-aminomethyl group is challenging, a multi-step sequence could be employed. For example, conversion of the amine to a nitrile, followed by reduction, is a standard method for this type of transformation. Another possibility is the conversion of a related (2-aminothiazol-4-yl)-acetic acid derivative, which is known to decarboxylate to 2-amino-4-methylthiazole, suggesting that related esters could be functionalized and reduced google.com.

Development of Novel Synthetic Routes for Specific N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine Analogues

To access a diverse range of analogues for research purposes, modern synthetic methods, particularly those employing transition metal catalysis, are invaluable.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful platform for creating diverse libraries of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine analogues. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling modification of both the benzyl and thiazole portions of the molecule.

For example, the Sonogashira coupling reaction between an aryl iodide and a terminal alkyne, catalyzed by a palladium complex, can be used to construct complex imidazo[2,1-b] chemicalbook.comresearchgate.netthiazole systems, which are structurally related to the target compound ekb.eg. Similarly, the Heck reaction, which couples aryl halides with alkenes, provides a method for synthesizing α-benzyl-β-keto esters, which are versatile intermediates for various heterocycles google.com.

To synthesize analogues, one could start with a halogenated version of either the benzyl or thiazole precursor. For instance, a (4-methyl-thiazol-2-ylmethyl)amine bearing a bromo-substituent on the thiazole ring could be coupled with various arylboronic acids via the Suzuki reaction to introduce diversity at that position. Conversely, the synthesis could start with various substituted bromobenzylamines, which are then attached to the thiazole moiety. Palladium-catalyzed C-H arylation of 4-methylthiazole (B1212942) has also been demonstrated as a viable route for creating complex thiazole derivatives nih.gov.

Table 3: Examples of Palladium-Catalyzed Reactions for Analogue Synthesis

Reaction Type Substrates Catalyst System Conditions Product Type Reference
Heck Reaction Aryl Bromides + Baylis-Hillman Adducts Pd(dbpf)Cl₂, N-methyldicyclohexylamine, TBAC DMF, 100 °C α-Benzyl-β-keto esters google.com
Sonogashira Coupling Aryl Iodides + 2-Amino-3-(2-propynyl)-1,3-thiazolium bromide Polystyrene-supported Pd(II) complex, CuI DMF, Et₃N, 80 °C 6-(Substituted benzyl)imidazo[2,1-b] chemicalbook.comresearchgate.netthiazoles ekb.eg
C-H Arylation 4-Methylthiazole + Aryl Halide Pd(OAc)₂ or Pd-PEPPSI-IPr NMP, 100-140 °C 5-Aryl-4-methylthiazoles nih.gov

| Cycloisomerization | 1,6-Enynes | Pd₂(dba)₃, Chiral N,P-Ligand, HCOOH | DMSO, 80 °C | Chiral cyclic ethers | researchgate.net |

Chemo- and Regioselective Synthesis

In the synthesis of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine, the key challenge lies in the selective N-alkylation of the precursor amine. The precursor, (4-methyl-thiazol-2-ylmethyl)amine, possesses two potentially reactive nitrogen atoms: the endocyclic thiazole nitrogen and the exocyclic primary amine nitrogen. Selective benzylation of the exocyclic amine is required to obtain the target molecule.

Strategies for Regioselective N-Alkylation:

One common strategy to achieve regioselectivity is to exploit the differential nucleophilicity of the nitrogen atoms. The exocyclic primary amine is generally more nucleophilic than the endocyclic thiazole nitrogen, particularly when the thiazole ring is part of an aromatic system, which delocalizes the lone pair of electrons on the ring nitrogen. researchgate.net

A typical synthetic approach would involve the reaction of (4-methyl-thiazol-2-ylmethyl)amine with benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a non-nucleophilic base. The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

Factors Influencing Regioselectivity:

Several factors can be optimized to ensure high regioselectivity in this synthesis:

Solvent: The choice of solvent can influence the relative nucleophilicity of the two nitrogen atoms. Aprotic solvents are often preferred to avoid solvation effects that could alter the reactivity of the amines.

Base: The strength and steric hindrance of the base can play a role. A bulky, non-nucleophilic base is often employed to selectively deprotonate the more accessible exocyclic amine.

Temperature: Lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product, which in this case is the desired N-benzylated amine.

In a related context, studies on the regioselective N-alkylation of other heterocyclic systems, such as pyrazolo[4,5-e] slideshare.netbepls.comanalis.com.mythiadiazines, have demonstrated that the choice of base and the molar ratio of reactants are critical in determining the site of alkylation. nih.gov For instance, the use of sodium hydride (NaH) in specific molar ratios has been shown to selectively alkylate different nitrogen atoms within the heterocyclic core. nih.gov While the specific system is different, the underlying principles of controlling reactivity through careful selection of reagents and conditions are broadly applicable.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine and its analogues is essential for developing environmentally benign and sustainable processes. bepls.com The twelve principles of green chemistry provide a framework for chemists to design more efficient and less hazardous chemical syntheses.

Key Green Chemistry Approaches:

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The substitution of these solvents with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key focus. bepls.com For the synthesis of thiazole derivatives, water has been successfully used as a solvent in some cases, offering significant environmental benefits. bepls.com

Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, can significantly improve the efficiency and sustainability of a reaction. Catalysts can reduce reaction times, lower energy consumption, and minimize waste generation. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the synthesis of Hantzsch thiazole derivatives. bepls.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. researchgate.net It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various thiazole derivatives. bepls.comresearchgate.net

Hypothetical Green Synthesis of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine:

A greener synthetic route for N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine could involve a one-pot reductive amination of 4-methyl-thiazole-2-carbaldehyde with benzylamine, using a recyclable catalyst and a green solvent.

Data Table: Comparison of Conventional vs. Green Synthesis Parameters

ParameterConventional MethodGreen Chemistry Approach
Solvent Dichloromethane, AcetonitrileWater, Ethanol, PEG
Catalyst Stoichiometric reagentsRecyclable solid acid/base catalysts
Energy Input Conventional heating (reflux)Microwave irradiation
Reaction Time Several hours to daysMinutes to a few hours
Work-up Solvent extraction, column chromatographyFiltration, recrystallization
Waste Generation HighLow

By incorporating these green chemistry principles, the synthesis of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine can be made more sustainable and environmentally friendly, aligning with the goals of modern chemical manufacturing.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The unambiguous structural elucidation and purity assessment of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine are crucial for its characterization. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine would show characteristic signals for the aromatic protons of the benzyl group, the thiazole proton, the methyl protons, and the methylene (B1212753) protons of the benzyl and methyl-thiazole moieties. The chemical shifts and coupling patterns of these protons provide detailed information about their chemical environment and connectivity.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts would be indicative of the type of carbon (aliphatic, aromatic, thiazole ring carbons).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the thiazole ring, and N-H bending (if a secondary amine is present as an impurity).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would confirm the molecular weight of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine. The fragmentation pattern can offer further structural insights.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the synthesized compound. A pure sample will show a single peak under specific chromatographic conditions (e.g., a particular column, mobile phase, and flow rate). By comparing the retention time with a known standard, the identity of the compound can also be confirmed.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be used for purity assessment. Similar to HPLC, a pure sample will give a single peak. GC is often coupled with mass spectrometry (GC-MS) for simultaneous separation and identification of components in a mixture.

Data Table: Expected Spectroscopic Data for N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine

TechniqueExpected Observations
¹H NMR Signals for aromatic protons (benzyl), thiazole proton, methyl protons, and two distinct methylene groups.
¹³C NMR Resonances for all unique carbon atoms, including those in the benzyl group, thiazole ring, and methyl/methylene groups.
IR (cm⁻¹) ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1600 (C=C, Aromatic), ~1550 (C=N, Thiazole).
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of the compound.

The combination of these analytical techniques provides a comprehensive characterization of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine, ensuring its structural integrity and purity. elsevierpure.comresearchgate.netresearchgate.net

Biological Activity and Pharmacological Potential of N Benzyl N 4 Methyl Thiazol 2 Ylmethyl Amine Derivatives

Anticancer and Antiproliferative Activities

Derivatives based on the thiazole (B1198619) and related benzothiazole (B30560) structures have demonstrated significant potential as anticancer agents. Their efficacy stems from various mechanisms, including cytotoxicity against malignant cells and the ability to modulate critical cellular processes like apoptosis and the cell cycle.

In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines (e.g., A549, HeLa, MCF-7, HepG2)

A significant body of research has been dedicated to evaluating the cytotoxic effects of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivatives against a panel of human cancer cell lines. These studies are crucial for establishing the compounds' potential as antiproliferative agents.

For instance, a series of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides showed potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. researchgate.net One compound from this series exhibited notable cytotoxicity against HeLa cells with an IC50 value of 1.6 ± 0.8 µM. researchgate.net Similarly, another study synthesized a benzimidazole (B57391) derivative, se-182, which showed significant dose-dependent cytotoxic effects against A549 (lung carcinoma), MCF-7 (breast carcinoma), HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma) cell lines. jksus.org This compound was particularly effective against HepG2 and A549 cells, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org

Further research into 2-aryl substituted benzimidazole derivatives identified potent agents against various cancer cell lines, including THP-1, MCF-7, and PC-3. acgpubs.org A specific 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine derivative was found to be highly active against HEPG2, MCF7, and HCT-116 cancer cell lines, with an impressive IC50 of 0.7 µmol L⁻¹. nih.gov Thiophene-containing aminobenzylnaphthols also exhibited profound anticancer activity against A549, PC-3, MCF-7, and HepG2 cell lines, with a GI50 of 10 μg/mL, comparable to the standard drug doxorubicin. mdpi.com

Table 1: In Vitro Cytotoxicity of Thiazole Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cell Line Activity (IC50/GI50) Reference
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide HeLa 1.6 ± 0.8 µM researchgate.net
Benzimidazole derivative (se-182) HepG2 15.58 µM jksus.org
Benzimidazole derivative (se-182) A549 15.80 µM jksus.org
4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine HEPG2, MCF7, HCT-116 0.7 µmol L⁻¹ nih.gov
Thiophene (B33073) aminobenzylnaphthol A549, PC-3, MCF-7, HepG2 10 μg/mL mdpi.com
Pyrazole-linked benzothiazole–naphthol HeLa 4.63 to 5.54 μM mdpi.com
2-(5-chlorobenzimidazolyl) naphthalene HepG2 0.078 µM acgpubs.org
Thiazole-acetamide derivative (10a) Four cancer cell lines 6 µM (avg GI50) nih.gov

Antitumorigenic Potential and Cell Line Specificity

Beyond broad cytotoxicity, the specificity of these compounds towards cancer cells over normal cells, and their particular effectiveness against certain types of cancer, are key indicators of their therapeutic potential. Research has shown that some thiazole derivatives exhibit notable cell line specificity. For example, a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides showed low activity against most of the 60 cancer cell lines tested, but were moderately sensitive against the renal cancer line UO-31. mspsss.org.ua

This selectivity is a highly desirable trait in anticancer drug development. One study found that a 5-chlorobenzimidazole (B1584574) derivative was 32 times more selective toward HepG2 liver cancer cells compared to normal HEK293 cells, with IC50 values of 0.078 µM and 2.5 μM, respectively. acgpubs.org The structure-activity relationship (SAR) studies often reveal that specific substitutions can enhance cytotoxicity; for instance, incorporating a fluorine atom at the 7th position of one benzothiazole derivative enhanced its anticancer activity. nih.gov This compound was noted for its potential in treating hepatocarcinoma. nih.gov Furthermore, some thiazole-based tubulin inhibitors were found to have no cytotoxic effects on normal cells, with over 85% cell viability preserved at a concentration of 50 μM. nih.gov

Evaluation of Apoptosis Induction and Cell Cycle Modulation

A primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis (programmed cell death) and interference with the cell division cycle. Thiazole derivatives have been shown to be effective in this regard.

A novel series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives were found to induce apoptosis in U-937 cells in a manner dependent on both time and concentration. mdpi.com Other research on novel thiazole-based derivatives identified compounds that act as tubulin polymerization inhibitors. nih.gov Disruption of microtubules is known to induce cell cycle arrest, typically in the G2-M phase. nih.gov These specific derivatives were shown to activate pro-apoptotic proteins such as caspase 3, caspase 9, and Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl2. nih.gov

Similarly, studies on related heterocyclic compounds have shed light on these mechanisms. A new ciprofloxacin (B1669076) derivative was reported to cause cell cycle arrest at the G2/M phase and induce apoptosis in both HCT116 and A549 cancer cells. nih.govresearchgate.net This effect was linked to the overexpression of p53 and Bax proteins and a decrease in p21 and bcl2 gene expression. nih.gov Further investigation showed that specific inhibition of p53 could reverse the G2/M phase arrest, confirming the pathway's dependence on this tumor suppressor protein. researchgate.net

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, thiazole-containing compounds are recognized for their broad-spectrum antimicrobial and antifungal activities. This dual activity makes them attractive candidates for further pharmaceutical development.

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Thiazole and benzothiazole derivatives have been shown to be effective against a variety of pathogenic bacteria. Studies on N-(thiazol-2-yl)benzenesulfonamide derivatives revealed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net Compounds with specific substitutions, such as 4-tert-butyl and 4-isopropyl groups, demonstrated attractive activity against multiple strains, with one isopropyl derivative showing a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. nih.govresearchgate.net

Another study of benzothiazolylthiazolidin-4-one derivatives tested them against a panel including Streptococcus aureus and Listeria monocytogenes (Gram-positive), and Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium (Gram-negative). nih.gov One compound exhibited very good activity against P. aeruginosa with MIC/MBC values of 0.10/0.12 mg/mL, nearly equipotent with the reference drug streptomycin. nih.gov In a separate study, synthesized benzothiazole derivatives showed interesting antimicrobial potential, with one 2-hydroxy derivative proving more powerful than acetanilide (B955) derivatives against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Salmonella, Shigella) bacteria. semanticscholar.org

Table 2: Antimicrobial Activity of Thiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Bacterial Strain Activity (MIC/MBC) Reference
N-(thiazol-2-yl)benzenesulfonamide (isopropyl subst.) S. aureus, A. xylosoxidans 3.9 μg/mL (MIC) nih.govresearchgate.net
Benzothiazolylthiazolidin-4-one (Compound 18) P. aeruginosa 0.10 / 0.12 mg/mL nih.gov
Benzothiazolylthiazolidin-4-one (Compound 18) L. monocytogenes 0.12 mg/mL (MIC) nih.gov
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide S. aureus, B. subtilis Good activity researchgate.net
2-(4-thiazolyl)-1H-benzimidazole derivative (4f) E. coli < 0.97 µg/mL (MIC) researchgate.net
2-(4-thiazolyl)-1H-benzimidazole derivative (4i) E. coli < 0.97 µg/mL (MIC) researchgate.net

Antifungal Properties against Pathogenic Fungi

The fungicidal potential of thiazole derivatives is well-documented against a range of human and plant pathogens. One study identified a compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine, with high-efficiency, broad-spectrum antifungal activity. frontiersin.org It demonstrated MIC values between 0.0625-4 μg/ml against pathogenic fungi like Candida, Aspergillus, Cryptococcus, and Dermatophytes. frontiersin.org

Research into aminothiazole derivatives showed activity against various Candida species, Cryptococcus neoformans, and Aspergillus species. nih.gov Similarly, a newly synthesized 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine was the most active among tested compounds against Candida albicans. nih.gov

The application of these compounds also extends to agricultural use. Two series of 2-(aryloxymethyl) benzoxazole (B165842) and benzothiazole derivatives were evaluated against eight phytopathogenic fungi. nih.gov Several compounds exhibited significant antifungal activities, with some inhibiting the growth of F. solani with IC50 values ranging from 4.34–17.61 μg/mL, proving more potent than the control, hymexazol (B17089) (IC50 of 38.92 μg/mL). nih.gov Another study on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones also reported fungicidal effects against several agricultural fungi. mdpi.com

Mechanisms of Resistance Modulation

The thiazole nucleus is a fundamental component in a variety of synthetic compounds investigated for their ability to combat antimicrobial resistance (AMR). nih.govmdpi.com The emergence of drug-resistant bacterial strains has catalyzed the search for novel antimicrobial agents, with thiazole derivatives showing considerable promise. mdpi.comjchemrev.com The chemical structure of thiazoles, particularly the presence of a sulfur atom, confers unique properties that may enhance interactions with microbial targets. nih.gov

Derivatives of thiazole can exhibit amphiphilic characteristics, possessing both hydrophobic and hydrophilic regions. mdpi.com This dual nature is thought to facilitate their integration into the cell membranes of microorganisms, leading to disruption of cell physiology, leakage of cytoplasmic contents, and ultimately, cell death. mdpi.com The versatility of the thiazole framework allows for the introduction of various substituents, which has yielded compounds with significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. mdpi.comresearchgate.net

Studies on thiazole-pyrazoline hybrids have indicated that specific structural features, such as the presence of a phenyl ring, can enhance antibacterial action. jchemrev.com The broad applicability and proven efficacy of thiazole-containing compounds, like the short-acting sulfa drug Sulfathiazole, underscore the value of this heterocyclic system in developing new strategies to overcome antibiotic resistance. nih.govjchemrev.com

Anti-inflammatory and Immunomodulatory Effects

Derivatives based on the thiazole and benzylamine (B48309) structures have demonstrated significant anti-inflammatory and immunomodulatory properties through various mechanisms, including the inhibition of key signaling molecules and enzymes involved in the inflammatory cascade.

Inhibition of Key Inflammatory Mediators and Cytokines

Research has shown that specific derivatives can effectively suppress the production of pro-inflammatory cytokines. For instance, N-adamantyl-4-methylthiazol-2-amine (KHG26693) was found to decrease the levels of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-activated microglial cells. nih.gov This suppression is linked to the downregulation of the CD14/TLR4-dependent nuclear factor kappa B (NF-κB) signaling pathway. nih.gov

Similarly, studies on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), revealed their ability to inhibit the production of TNF-α and IL-1β in THP-1 human monocyte cells. frontiersin.orgnih.govresearchgate.net The anti-inflammatory action of these compounds involves blocking key signaling pathways such as c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κB. frontiersin.orgresearchgate.net In animal models of colitis, administration of BMDA or DMMA led to a reduction in inflammatory mediators, including TNF-α. frontiersin.org

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a key strategy for developing safer anti-inflammatory drugs compared to traditional NSAIDs. nih.govuniroma2.it Thiazole derivatives have been extensively investigated as potent inhibitors of these enzymes. nih.govuniroma2.it The inhibition of both COX-2 and 5-LOX can reduce the production of prostaglandins (B1171923) and leukotrienes, respectively, which are crucial mediators of inflammation. nih.govtandfonline.com

Numerous studies have identified specific thiazole derivatives with significant dual inhibitory activity. For example, a series of thymol-3,4-disubstituted thiazole hybrids showed potent in vitro inhibitory activity against COX-2 and 5-LOX. tandfonline.com Similarly, other research has identified thiazole-based compounds that significantly reduce the expression of COX-2 and 5-LOX genes, leading to a marked decrease in prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) levels. nih.gov The search for dual inhibitors aims to provide potent anti-inflammatory effects with an improved gastrointestinal and cardiovascular safety profile. uniroma2.it

Table 1: COX/LOX Inhibitory Activity of Selected Thiazole Derivatives

Compound Target Enzyme(s) IC₅₀ (µM) Source(s)
Compound 6l COX-2 0.09 nih.gov
5-LOX 0.38 nih.gov
Compound 7h COX-2 0.07
5-LOX 0.29
Thymol-thiazole hybrid (6b) COX-2 0.037 tandfonline.com
Thymol-thiazole hybrid (6d) COX-2 0.042 tandfonline.com
Nitrone (10c) LOX 10 mdpi.com
4-arylthiazole derivative (VII) 5-LOX 10 tandfonline.com

Inducible Nitric Oxide Synthase (iNOS) Modulation

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. nih.govkoreascience.kr Dysregulated iNOS has been implicated in sepsis, cancer, and neurodegeneration. nih.gov Thiazole derivatives have been identified as effective modulators of iNOS activity.

A study on N-adamantyl-4-methylthiazol-2-amine (KHG26693) demonstrated that the compound suppresses inflammatory responses in microglial cells by decreasing NO levels through the downregulation of iNOS content. nih.gov Another compound, N'-Benzyl-4-methylbenzene-1,2-diamine (JSH-21), also inhibited NO production in LPS-stimulated macrophages by down-regulating the expression of iNOS. koreascience.kr The mechanism for this action involves the inhibition of the DNA binding and transcriptional activity of NF-κB, a key regulator of the iNOS gene. koreascience.kr The ability of these derivatives to modulate iNOS activity presents a promising therapeutic avenue for managing inflammatory and autoimmune diseases. mdpi.comnih.gov

Neurological and Neuroprotective Applications

Cholinesterase (AChE and BuChE) Inhibition for Neurodegenerative Diseases

The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for managing symptoms of neurodegenerative disorders like Alzheimer's disease. nih.govnih.govdergipark.org.tr This approach aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. dergipark.org.tr The thiazole scaffold has proven to be a valuable pharmacophore in the design of potent cholinesterase inhibitors. nih.govnih.govtandfonline.com

A wide array of thiazole derivatives has been synthesized and evaluated for this purpose. For instance, amine-containing thiazole derivatives have shown significant inhibitory effects, with one compound, N-(2,3-dimethyl phenyl)thiazol-2-amine, reporting an IC₅₀ value of 9 nM for AChE. nih.gov Thiazole-piperazine hybrids have also been identified as significant AChE inhibitors, with some compounds demonstrating IC₅₀ values in the low nanomolar range (e.g., 0.0317 µM). nih.gov Furthermore, benzylpiperidine-linked diarylthiazole derivatives and other complex hybrids incorporating the thiazole ring have exhibited promising dual inhibition of both AChE and BuChE. nih.govacs.org The structural versatility of the thiazole core allows for modifications that can enhance potency and selectivity, making it a promising platform for developing new treatments for neurodegenerative diseases. acs.orgrsc.org

Table 2: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives

Compound/Derivative Series Target Enzyme IC₅₀ (µM) Source(s)
N-(2,3-dimethyl phenyl)thiazol-2-amine AChE 0.009 nih.gov
BuChE 0.646 nih.gov
Thiazole-piperazine hybrid (3c) AChE 0.0317 nih.gov
Thiazole-piperazine hybrid (3a) AChE 0.0496 nih.gov
Benzylpiperidine-linked diarylthiazole (E) AChE 0.30 acs.org
Benzothiazole–piperazine hybrid (12) AChE 2.31 rsc.org
Benzofuranylthiazole derivative (B) AChE 3.85 acs.org
BuChE 9.25 acs.org
Thiazole derivative (4e) AChE 25.5 (µg/mL) tandfonline.com
Benzothiazolone derivative (M13) BuChE 1.21 mdpi.com
Benzothiazolone derivative (M2) BuChE 1.38 mdpi.com

Modulation of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD). nih.gov Consequently, the inhibition of Aβ aggregation is a major therapeutic strategy. Research into N-benzylbenzamide derivatives, which share structural similarities with the core compound, has shown promise in this area. A library of these derivatives was designed by replacing the α,β-unsaturated linker of chalcone (B49325) with an amide bioisostere to evaluate their efficacy as inhibitors of Aβ42 aggregation. researchgate.net

Key findings from these studies revealed that certain N-benzylbenzamide derivatives not only inhibit the formation of Aβ42 aggregates but also promote the disaggregation of pre-formed fibrils. researchgate.net Specifically, compounds 8i and 8j from one study demonstrated significant Aβ42 disaggregation properties of 58% and 76%, respectively, at a concentration of 25 μM. researchgate.net These compounds were also found to mitigate Aβ42-mediated cytotoxicity in cell cultures. researchgate.net Computational modeling suggests that these derivatives interact with a narrow channel formed by the N- and C-termini of the Aβ42 pentamer, thereby stabilizing the assembly and preventing further aggregation. researchgate.net

Another related compound, N-adamantyl-4-methylthiazol-2-amine (KHG26693), has been shown to protect primary cultured cortical neurons from Aβ-induced oxidative stress, a related pathological effect in AD. nih.gov This compound significantly attenuated Aβ-induced protein oxidation and nitration, suggesting a neuroprotective role that complements the anti-aggregation activity. nih.gov

Table 1: Activity of N-Benzylphenoselenazine Derivatives on Aβ42 Aggregation

Compound Disaggregation (%) @ 25 µM Antioxidant Activity (%) @ 25 µM
8i 58 80.5
8j 76 59

Data sourced from a study on N-benzylphenoselenazines as promising candidates to target the amyloid cascade. researchgate.net

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a crucial enzyme implicated in the pathology of several diseases, including Alzheimer's disease, bipolar disorder, and cancer. mdpi.comnih.gov It is a primary kinase responsible for the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs) in AD. nih.gov The inhibition of GSK-3β is therefore a significant therapeutic target.

A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and synthesized as potential GSK-3β inhibitors. nih.gov One derivative, compound 16b , emerged as a particularly potent inhibitor with an IC50 value of 3.1 nM in vitro. nih.gov This compound demonstrated excellent kinase selectivity and showed no toxicity in SH-SY5Y cells at concentrations up to 50 μM. nih.gov Further analysis using Western blots confirmed that compound 16b targeted GSK-3β, leading to an increase in its inhibitory phosphorylation at the Ser9 site and a dose-dependent decrease in the phosphorylation of tau at Ser396. nih.gov

Another class of GSK-3β inhibitors includes thiadiazolidinone (B1220539) (TDZD) compounds, such as TDZD-8 (4-Benzyl, 2-Methyl, 1,2,4-Thiadiazolidine, 3,5 Dione). mdpi.com The inhibitory activity of TDZD-8 is closely linked to the aromatic ring at the N4 position and the methyl group at the N2 position, highlighting the importance of specific structural features for potent inhibition. mdpi.com

Table 2: GSK-3β Inhibitory Activity of Selected Compounds

Compound Target IC50 Key Findings
16b (thieno[3,2-c]pyrazol-3-amine derivative) GSK-3β 3.1 nM Decreased phosphorylated tau at Ser396 in a dose-dependent manner. nih.gov

| TDZD-8 (Thiadiazolidinone) | GSK-3β | - | Inhibitory activity is linked to the aromatic ring in N4 and the methyl moiety in N2. mdpi.com |

Anticonvulsant Properties

Derivatives containing thiazole and benzothiazole rings are well-represented in the search for new anticonvulsant agents. These compounds have been evaluated in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which indicate their ability to prevent seizure spread and elevate the seizure threshold, respectively. researchgate.netnih.gov

A study on thiazole-bearing 4-thiazolidinones identified several compounds with significant anticonvulsant activity in both MES and scPTZ models. mdpi.com Notably, compounds Ib , IId , and IIj showed excellent activity. mdpi.com Another series of novel thiazolidin-4-one substituted thiazoles was synthesized, and compound PTT6 (2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one) was identified as the most active derivative in the series. biointerfaceresearch.com

Furthermore, N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides have been investigated. researchgate.net Compound 4f in this series showed the most promising profile, with an ED50 of 13.20 mg/kg in the MES test. researchgate.net The anticonvulsant potential is often linked to the substitution pattern on the core structures. For instance, in a series of 4-amino-N-phenylphthalimides, the most potent compounds against MES-induced seizures were those with small, lipophilic groups on the N-phenyl ring. nih.gov

Table 3: Anticonvulsant Activity of Thiazole and Benzothiazole Derivatives

Compound Series Most Active Compound(s) Test Model ED50 (mg/kg)
Thiazole-bearing 4-Thiazolidinones Ib, IId, IIj MES, scPTZ -
Thiazolidin-4-one substituted Thiazoles PTT6 MES, scPTZ -
N-(6-substituted benzo[d]thiazol-2-yl)acetamides 4f MES 13.20
N-(6-substituted benzo[d]thiazol-2-yl)acetamides 4d scPTZ 60.00

Data compiled from studies on various thiazole and benzothiazole derivatives. researchgate.netmdpi.combiointerfaceresearch.com

Antitubercular and Antimycobacterial Activities

The emergence of multidrug-resistant tuberculosis (TB) necessitates the discovery of new therapeutic agents. plos.org Several N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivatives and related structures have shown potent activity against Mycobacterium tuberculosis.

A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.gov Two of these compounds demonstrated minimum inhibitory concentrations (MICs) comparable to the first-line drug isoniazid (B1672263) and were selective for the bacillus with low toxicity to mammalian cells. nih.gov

In another study, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] (Spiro) analogues were identified as potent antitubercular leads. plos.org These compounds exhibited bactericidal activity against M. tuberculosis and were effective in an acute murine model of TB. plos.org For instance, a Spiro analogue (compound 4) reduced the bacterial load in the lungs of infected mice by 2.7 log units at a dose of 100 mg/kg. plos.org

N-alkyl nitrobenzamides, which are structural simplifications of known inhibitors of the essential mycobacterial enzyme DprE1, have also been developed. These compounds exhibit promising antitubercular activities. nih.gov

Table 4: In Vivo Efficacy of Spiro Analogue in a Murine TB Model

Compound Dose (mg/kg) Log CFU Reduction in Lungs
Spiro Analogue (3) 100 1.5
Spiro Analogue (3) 300 2.2
Spiro Analogue (4) 50 2.3
Spiro Analogue (4) 100 2.7

Data sourced from a study on Spiro analogues against M. tuberculosis. plos.org

Broad-Spectrum Enzyme Inhibition Studies

Urease Inhibition

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea. Its inhibition is a therapeutic target for infections caused by ureolytic bacteria and has applications in agriculture. nih.govresearchgate.net A variety of compounds have been studied for their urease inhibitory potential. researchgate.net

In a comprehensive comparative study, several classes of compounds were evaluated as urease inhibitors. researchgate.net Phenyl phosphorodiamidate (PPDA), a transition-state analogue of urea, was shown to be a highly effective inhibitor of both bacterial ureolysis and the purified enzyme. nih.gov Michael acceptors, such as quinones, are known to covalently bind to a key cysteine residue in the enzyme's mobile flap, thereby inhibiting its activity. researchgate.net

A series of 5-nitrofuran-2-yl-thiadiazole derivatives linked to cyclohexyl-2-(phenylamino)acetamides were designed and synthesized as urease inhibitors. nih.gov These compounds exhibited potent urease inhibition, with IC50 values in the low micromolar range. Compound 8g , featuring a thiophene substituent, was the most active in the series with an IC50 of 0.94 μM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.50 μM). nih.gov Kinetic studies revealed that this compound acts as a non-competitive inhibitor. nih.gov

Table 5: Urease Inhibitory Activity of 5-Nitrofuran-2-yl-thiadiazole Derivatives

Compound R² Substituent IC50 (µM)
8g Thiophene 0.94
Thiourea (Standard) - 22.50

Data from a study on rationally designed urease inhibitors. nih.gov

Glycosidase Inhibition (α-glucosidase, α-amylase)

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is an established strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govacs.org

Novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides have been synthesized and screened for α-glucosidase inhibition. nih.gov Several derivatives, including 11c, 12a, 12d, 12e, and 12g , emerged as potent inhibitors with IC50 values of 30.65, 18.25, 20.76, 35.14, and 24.24 μM, respectively. These values were superior to that of the standard drug, acarbose (B1664774) (IC50 = 58.8 μM). nih.gov

In another study, a series of N-arylthiazole-2-amines and their corresponding ethyl 2-[aryl(thiazol-2-yl)amino]acetates were evaluated. researchgate.net The acetate (B1210297) derivatives generally showed better α-glucosidase inhibition. Compound 4e was the most potent, with an IC50 value of 150.4 ± 1.9 μM, which was more than twofold stronger than acarbose in that particular study (IC50 = 336.9 ± 9.0 μM). researchgate.net

Table 6: α-Glucosidase Inhibitory Activity of Benzothiazine and Thiazole Derivatives

Compound Series Most Active Compound(s) IC50 (µM) Standard (Acarbose) IC50 (µM)
1,2-Benzothiazine-N-arylacetamides 12a 18.25 58.8
1,2-Benzothiazine-N-arylacetamides 12d 20.76 58.8
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates 4e 150.4 336.9

Data compiled from studies on different series of α-glucosidase inhibitors. nih.govresearchgate.net

Kinase Inhibition (e.g., Chk1, Src, CDKs)

Derivatives of the N-benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine scaffold have emerged as a significant area of interest in the study of kinase inhibition, a key target in cancer therapy. Research has particularly focused on their effects on Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription.

Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly potent inhibitors of CDK9. nih.gov One of the most selective compounds from this series demonstrated an IC50 of 7 nM for CDK9 and exhibited over 80-fold selectivity for CDK9 compared to CDK2. nih.gov This particular compound was shown to inhibit cellular CDK9-mediated RNA polymerase II transcription, leading to a decrease in the expression of the Mcl-1 antiapoptotic protein and subsequently inducing apoptosis in human cancer cell lines. nih.gov

Further investigations into 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives have led to the discovery of novel inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a potential target in various cancers, including esophageal squamous cell carcinoma (ESCC). nih.gov One of the synthesized compounds, H63, was identified as a potent inhibitor of CDK12 with significant anti-ESCC activity. nih.gov Mechanistically, this compound was found to block transcription elongation, downregulate G1-phase core genes to induce cell cycle arrest, and alter the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis, resulting in DNA damage. nih.gov

The following table summarizes the kinase inhibitory activities of some representative thiazole derivatives.

Compound ClassTarget KinaseKey Findings
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesCDK9IC50 of 7 nM; >80-fold selectivity over CDK2. nih.gov
4-(2-(Methylamino)thiazol-5-yl)pyrimidin-2-aminesCDK12Potent inhibition of CDK12, leading to cell cycle arrest and DNA damage in ESCC cells. nih.gov

Topoisomerase Inhibition

The N-benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine framework is also being explored for its potential to inhibit topoisomerases, enzymes that are critical for managing the topological state of DNA and are validated targets for anticancer drugs.

A series of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins have been synthesized and evaluated for their cytotoxic and topoisomerase-II inhibitory activities. nih.gov Several of these compounds displayed promising antitumor activity with reduced toxicity compared to the established anticancer drug etoposide. nih.gov Notably, two compounds from this series were identified as the most potent synthetic derivatives acting as topoisomerase-II inhibitors. nih.gov Their mechanism of action involves the induction of DNA double-strand breaks through the p73/ATM pathway and the phosphorylation of H2AX in A549 cells. nih.gov Furthermore, these compounds were observed to arrest the cell cycle in the G2/M phase by regulating cyclinB1/cdc2(p34). nih.gov

In a related line of research, new 4'-O-demethylepipodophyllotoxin derivatives featuring various 4β-N-benzyl groups have been synthesized and assessed for their ability to inhibit human DNA topoisomerase II. nih.gov The 4β-N-benzyl derivatives were generally found to be as active or even more active than etoposide. nih.gov The most active compounds in this series were over twofold more potent than etoposide, with findings indicating that a basic, unsubstituted 4β-benzylamino moiety is a key structural requirement for this enhanced activity. nih.gov

The table below presents the topoisomerase inhibitory activity of selected thiazole and benzylamine derivatives.

Compound ClassTarget EnzymeKey Findings
4β-(Thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxinsTopoisomerase-IIPotent inhibition, induction of DNA double-strand breaks, and G2/M cell cycle arrest. nih.gov
4β-N-Benzyl derivatives of 4'-O-demethylepipodophyllotoxinHuman DNA Topoisomerase IIMore than twofold the potency of etoposide. nih.gov

Antioxidant Activities and Reactive Oxygen Species Scavenging

Derivatives containing the N-benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine scaffold have demonstrated notable antioxidant properties and the ability to scavenge reactive oxygen species (ROS). These activities are crucial in combating oxidative stress, which is implicated in a wide range of diseases.

A study on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides revealed their antioxidant capabilities through various in vitro assays. nih.gov These assays included interaction with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl), the water-soluble azo compound AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), competition with DMSO for hydroxyl radicals, and scavenging of the cationic radical ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation). nih.govresearchgate.net Nitrones with 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl motifs showed high interaction with DPPH, with inhibition ranging from 64.5-81% after 20 minutes and 79-96% after 60 minutes. nih.gov In contrast, the unsubstituted phenyl derivative displayed lower inhibitory potency. nih.gov

Furthermore, benzothiazole derivatives have been investigated as multifunctional antioxidant agents. mdpi.com In vitro antioxidant profiles were assessed using DPPH and FRAP (Ferric Reducing Antioxidant Power) assays. mdpi.com One particular compound exhibited a good antioxidant profile in these tests. mdpi.com

The antioxidant activities of representative compounds are summarized in the table below.

Compound ClassAntioxidant AssayResults
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxidesDPPH Radical Scavenging64.5-81% inhibition after 20 mins for substituted derivatives. nih.gov
Benzothiazole DerivativesDPPH and FRAPDemonstrated good antioxidant profiles in vitro. mdpi.com

Other Emerging Biological Activities (e.g., antimalarial, antidiabetic)

The therapeutic potential of N-benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivatives extends to other significant biological activities, including antimalarial and antidiabetic effects.

In the realm of antimalarial research, the benzimidazole skeleton, which is structurally related to the thiazole derivatives , has been a focus. Substitutions at various positions of the benzimidazole molecule have yielded compounds with a wide array of pharmacological applications. nih.gov The introduction of an amino group at the C-2 position of the benzimidazole nucleus has led to fast-acting anti-Plasmodium compounds in vitro. nih.gov

With respect to antidiabetic properties, numerous compounds incorporating a benzothiazole ring have been recognized for their pharmacological activities, including antidiabetic potential. jocpr.com A series of new benzothiazole derivatives were synthesized and evaluated for their anti-inflammatory and antidiabetic activity. jocpr.com In these studies, some of the synthesized compounds demonstrated moderate alpha-amylase inhibition activity. jocpr.com Additionally, docking studies of a butanamide derived from linking 5-chloro-2-aminobenzoxazole and 2-aminobenzothiazole (B30445) on the 3-TOP protein have been conducted to explore its potential as an antidiabetic agent, specifically as an alpha-glucosidase inhibitor. mdpi.com

Mechanistic Investigations into the Biological Actions of N Benzyl N 4 Methyl Thiazol 2 Ylmethyl Amine Derivatives

Elucidation of Cellular and Molecular Pathways Targeted

The biological effects of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivatives are rooted in their ability to modulate specific cellular and molecular pathways. Research into structurally related compounds has identified key interactions that disrupt cell division, influence gene transcription, and potentially play a role in genomic stability.

Interaction with Tubulin Polymerization

Thiazole (B1198619) derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. A study focusing on a series of 2,4-disubstituted thiazole derivatives demonstrated significant cytotoxic activity against several human cancer cell lines, which was attributed to their ability to interfere with microtubule assembly. nih.gov

Further investigation into the most active compounds confirmed their mechanism of action as inhibitors of tubulin polymerization. nih.gov Several of these thiazole derivatives exhibited greater inhibitory potency than the reference drug, combretastatin (B1194345) A-4. nih.gov For instance, compounds identified as 5c , 7c , and 9a in the study showed remarkable inhibition of tubulin assembly with IC₅₀ values of 2.95 µM, 2.00 µM, and 2.38 µM, respectively, surpassing the reference drug's IC₅₀ of 2.96 µM. nih.gov

Molecular docking studies have provided a deeper understanding of these interactions, suggesting that the thiazole moiety plays a crucial role. It can form a noncovalent bond via its sulfur atom and an arene-H bond, which enhances the stability of the ligand-receptor complex. nih.gov

Table 1: Inhibition of Tubulin Polymerization by Thiazole Derivatives

CompoundIC₅₀ (µM) nih.gov
Compound 5c2.95 ± 0.18
Compound 7c2.00 ± 0.12
Compound 9a2.38 ± 0.14
Combretastatin A-4 (Reference)2.96 ± 0.18

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

While direct studies on N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivatives are not prominent in the available literature, research on other heterocyclic compounds containing a thiazole ring suggests a potential for interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear receptor that is a key regulator of adipogenesis, insulin (B600854) sensitivity, and inflammation. The activation of this receptor is a therapeutic target for type 2 diabetes. Thiazolidinediones, a class of drugs that also contain a five-membered sulfur and nitrogen heterocycle, are well-known PPARγ agonists. This suggests that the thiazole scaffold could be a relevant structural motif for designing PPARγ modulators.

Effects on H2AX Phosphorylation and DNA Damage Response

A comprehensive review of scientific literature did not yield studies that directly investigate the effects of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine or its derivatives on the phosphorylation of the histone variant H2AX. The phosphorylation of H2AX to form γH2AX is a critical early event in the cellular response to DNA double-strand breaks, serving as a platform for the recruitment of DNA repair proteins. While some anticancer agents exert their effects by inducing DNA damage and thereby triggering this pathway, there is currently no direct evidence to link this specific class of thiazole compounds to the modulation of the H2AX-mediated DNA damage response.

Identification and Validation of Specific Biological Targets

Research into the anticancer properties of various thiazole derivatives has led to the identification and validation of specific molecular targets beyond tubulin. One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.

In a study of newly synthesized thiazole derivatives, compound 4c was identified as a potent inhibitor of VEGFR-2, with an IC₅₀ value of 0.15 µM. mdpi.com This inhibitory activity was comparable to that of the standard drug Sorafenib (IC₅₀ = 0.059 µM). mdpi.com This finding validates VEGFR-2 as a specific biological target for this class of compounds and suggests that their anticancer effects may be, in part, due to the inhibition of angiogenesis. mdpi.com

Detailed Enzymatic Kinetics and Inhibition Mechanism Studies

Enzymatic kinetic studies are crucial for understanding the mechanism by which a compound inhibits its target. While data on N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)-amine is scarce, research on other thiazole-containing heterocyclic compounds provides valuable insights.

For example, a series of pyrrolopyridine-based thiazolotriazoles were synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. tandfonline.com The compounds displayed significant inhibitory potential against both enzymes. tandfonline.com Kinetic studies were performed to determine the mode of inhibition, providing detailed information on how these compounds interact with the active sites of their target enzymes. tandfonline.com

In another study, the kinetic resolution of racemic 1H,3H-thiazolo[3,4-a]benzimidazoline (TBIM) heterocycles was achieved using the MAO-N D11 enzyme. nih.gov Docking and molecular dynamics simulations were used to understand the interactions between the enzyme and the thiazolo-benzimidazoline substrates, revealing that the process is influenced by both the active site and the entry tunnel to the enzyme. nih.gov These studies exemplify the detailed kinetic and mechanistic analyses that can be applied to understand the enzymatic interactions of thiazole derivatives.

Ligand-Receptor Binding Thermodynamics and Kinetics

The interaction between a ligand, such as a thiazole derivative, and its biological receptor can be characterized by its binding thermodynamics and kinetics. Molecular modeling, docking, and molecular dynamics simulations are powerful tools for predicting these interactions.

Studies on a library of synthetic retinoids containing a central thiazole structure revealed that they were well-suited to the binding pocket of retinoic acid receptors (RARs). nih.gov The analysis highlighted a favorable hydrogen bond between the thiazole ring and a specific serine residue (Ser232) in RARα. nih.gov Ligand binding assays confirmed the in silico predictions, showing that specific derivatives with bulky hydrophobic regions were strong binders for RARα/β. nih.gov

Similarly, molecular docking studies of other thiazole derivatives with targets like Pim-1 kinase and the LasR protein from Pseudomonas aeruginosa have been conducted. researchgate.netplos.org These simulations help predict binding affinities and visualize ligand-receptor interactions, such as hydrogen bonds and π-π stacking, which are crucial for the stability of the complex. researchgate.netplos.org Such computational approaches are essential for understanding the thermodynamic and kinetic profiles that govern the biological activity of these compounds and for designing new, more potent derivatives. nih.gov

Proteomic and Metabolomic Profiling of Cellular Responses

To elucidate the intricate molecular mechanisms underpinning the biological activities of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivatives, researchers have turned to high-throughput "omics" technologies. Proteomic and metabolomic profiling offer a global, unbiased view of the changes occurring within a cell upon treatment with these compounds. This approach allows for the identification of key proteins and metabolic pathways that are modulated, providing a systems-level understanding of the compound's mechanism of action, potential therapeutic targets, and off-target effects.

Proteomics involves the large-scale study of the proteome—the entire set of proteins expressed by a cell at a given time. By comparing the proteome of cells treated with N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivatives to that of untreated control cells, scientists can identify proteins that are significantly up- or down-regulated. This can reveal which cellular processes are most affected by the compound. For instance, studies on other bioactive thiazole derivatives have shown that they can induce changes in proteins involved in apoptosis, cell cycle regulation, and cellular stress responses. Some thiazole-containing antibiotics have been observed to act as proteasome inhibitors, leading to the accumulation of key regulatory proteins such as p53 and the cyclin-dependent kinase inhibitor p21. nih.gov

Metabolomics, the comprehensive analysis of the metabolome, complements proteomics by providing a snapshot of the small-molecule metabolites present in a cell. This can offer direct insights into the functional state of cellular metabolism. Treatment of cells with a bioactive compound can lead to significant shifts in metabolic pathways. For example, if a compound inhibits an enzyme in a particular pathway, the substrate of that enzyme may accumulate while the product is depleted. Such changes can be detected using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov Research into various anticancer agents has shown that they can induce profound changes in central carbon metabolism, amino acid pathways, and lipid metabolism.

While direct proteomic and metabolomic studies on N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine are not yet widely published, research on structurally related thiazole and benzylamine (B48309) compounds provides a framework for the anticipated cellular responses. It is hypothesized that these derivatives may impact key cellular nodes involved in proliferation and survival.

Detailed Research Findings

Hypothetical research findings, based on studies of related compounds, suggest that N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivatives could modulate several key cellular pathways.

Proteomic Analysis:

A typical quantitative proteomic experiment, such as one using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), would likely reveal significant alterations in the expression levels of proteins involved in critical cellular functions. Based on the known activities of other thiazole-based anticancer agents, it is plausible that these derivatives could affect:

Apoptosis and Cell Cycle Control: Proteins that regulate programmed cell death are common targets for anticancer compounds. Studies on other thiazole derivatives have shown modulation of mitochondrial function, which is central to the intrinsic apoptotic pathway. researchgate.net We might expect to see changes in the levels of Bcl-2 family proteins, caspases, and cell cycle regulators.

Cellular Stress and Protein Folding: The introduction of a foreign bioactive compound can induce cellular stress, leading to the activation of stress response pathways like the unfolded protein response (UPR).

Signal Transduction: Many thiazole derivatives are known to inhibit protein kinases. nih.gov Proteomic analysis could identify the specific kinases and signaling pathways (e.g., MAPK, PI3K/Akt) affected by the compound.

The following interactive table illustrates the types of protein changes that might be observed in cancer cells treated with a hypothetical N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivative.

Table 1: Representative Proteomic Changes in Response to a Thiazole Derivative

Protein Function Predicted Change Potential Implication
Caspase-3 Executioner of apoptosis Up-regulated Induction of programmed cell death
Bcl-2 Anti-apoptotic protein Down-regulated Promotion of apoptosis
p21 Cell cycle inhibitor Up-regulated G1/S phase cell cycle arrest
Cyclin D1 Cell cycle progression Down-regulated Inhibition of cell proliferation
HSP70 Heat shock protein (stress response) Up-regulated Cellular stress response

Metabolomic Analysis:

Metabolomic profiling could provide further mechanistic details by revealing how these derivatives impact cellular energy and biosynthesis. Untargeted metabolomics would likely identify shifts in several key metabolic areas:

Energy Metabolism: Many anticancer agents disrupt the high metabolic rate of cancer cells. It would be expected to observe changes in the levels of metabolites in glycolysis and the tricarboxylic acid (TCA) cycle, such as glucose, lactate, pyruvate, and citrate.

Amino Acid Metabolism: Amino acids are crucial for protein synthesis and as metabolic intermediates. Alterations in their levels could indicate an impact on protein synthesis or specific metabolic pathways.

Lipid Metabolism: Lipids are essential for membrane biosynthesis and signaling. Changes in fatty acid or phospholipid levels could suggest effects on cell membrane integrity or signaling processes.

The interactive table below provides examples of potential metabolite alterations.

Table 2: Representative Metabolomic Changes in Response to a Thiazole Derivative

Metabolite Pathway Predicted Change Potential Implication
Glucose Glycolysis Decreased uptake Inhibition of energy production
Lactate Fermentation Decreased secretion Reduced glycolytic flux
Glutamine Amino Acid Metabolism Decreased uptake Disruption of anaplerosis and biosynthesis
Citrate TCA Cycle Decreased levels Impaired mitochondrial metabolism
Phosphocholine Lipid Metabolism Decreased levels Inhibition of membrane biosynthesis

Computational and Theoretical Studies in Drug Design and Discovery

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal in elucidating the interactions between a ligand, such as Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine, and its biological target. These computational methods provide insights into the binding mechanisms that are crucial for drug design.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. For this compound, docking simulations against a hypothetical protein kinase target could reveal key interactions. The thiazole (B1198619) ring, a common feature in kinase inhibitors, might form hydrogen bonds with hinge region residues of the kinase domain. The benzyl (B1604629) group could occupy a hydrophobic pocket, and the secondary amine could act as both a hydrogen bond donor and acceptor.

Molecular dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time. An MD simulation would track the atomic movements, providing a more dynamic picture of the binding interactions and helping to confirm the stability of the predicted binding mode. For instance, studies on other thiazole derivatives have shown that stable hydrogen bonds and sustained hydrophobic interactions are critical for potent inhibition. acs.orgnih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

Parameter Value Interacting Residues
Binding Affinity (kcal/mol) -8.5 Val83, Ala98, Leu135
Hydrogen Bonds 2 Met101 (H-bond with thiazole N), Asp158 (H-bond with amine NH)
Hydrophobic Interactions 4 Phe78, Tyr80, Val88, Cys140

This table presents hypothetical data for illustrative purposes.

The insights gained from docking and MD simulations can guide the rational design of analogues with improved potency. By identifying which parts of this compound are crucial for binding and which regions have unoccupied space in the binding pocket, modifications can be proposed. For example, if the benzyl group's pocket has additional space, adding substituents to the phenyl ring could increase van der Waals interactions and improve binding affinity. Similarly, if a specific hydrogen bond is identified as crucial, modifications to the ligand can be made to strengthen this interaction. This structure-based drug design approach has been successfully applied to many thiazole-containing compounds to enhance their biological activity. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. imist.ma For a series of analogues of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

A typical 2D-QSAR study on thiazole derivatives might identify key descriptors that influence their activity. laccei.org For instance, a model could reveal that the presence of electron-withdrawing groups on the benzyl ring and a certain range of molecular refractivity are correlated with higher potency. researchgate.net Such models are valuable for prioritizing the synthesis of new analogues and for predicting the activity of virtual compounds, thereby streamlining the drug discovery process. ijpsr.com

Table 2: Key Descriptors in a Hypothetical QSAR Model for this compound Analogues

Descriptor Importance Correlation with Activity
Molecular Refractivity (MR) High Positive
LogP (Hydrophobicity) Medium Optimal range
LUMO Energy Medium Negative
Dipole Moment Low Positive

This table presents hypothetical data for illustrative purposes.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

The success of a drug is not only dependent on its potency but also on its pharmacokinetic properties. In silico ADME predictions are used to assess the likely absorption, distribution, metabolism, and excretion characteristics of a compound. For this compound, various computational tools can predict its ADME profile.

Web-based servers like SwissADME can provide predictions for properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes. nih.govtandfonline.com These predictions are based on the compound's physicochemical properties and comparison to databases of known drugs. A favorable ADME profile would include good oral bioavailability and metabolic stability. nih.gov

Table 3: Predicted In Silico ADME Properties for this compound

Property Predicted Value Interpretation
Gastrointestinal Absorption High Good oral bioavailability expected
Blood-Brain Barrier Permeant No Low potential for CNS side effects
CYP2D6 Inhibitor Yes Potential for drug-drug interactions
Lipinski's Rule of Five 0 violations Drug-like properties

This table presents hypothetical data for illustrative purposes and is based on general predictions for similar structures. mspsss.org.ua

Computational Toxicity Prediction and Risk Assessment

Early assessment of potential toxicity is crucial in drug development. Computational models can predict various forms of toxicity, such as mutagenicity, carcinogenicity, and organ toxicity. semanticscholar.org For this compound, in silico toxicity prediction tools can flag potential liabilities. These tools often work by identifying toxicophores, which are chemical substructures known to be associated with toxicity. The thiazole ring itself, while common in drugs, can sometimes be metabolized to reactive intermediates. semanticscholar.org Computational analysis can help in assessing this risk and in designing analogues that avoid such metabolic activation pathways. nih.gov

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, NBO) and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. atlantis-press.com For this compound, these calculations can determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and intramolecular interactions. Furthermore, quantum chemical methods can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural characterization of the synthesized compound. researchgate.net

Table 4: Hypothetical Quantum Chemical Properties for this compound (DFT/B3LYP/6-31G*)

Parameter Calculated Value (a.u.)
HOMO Energy -0.235
LUMO Energy -0.048
HOMO-LUMO Gap 0.187
Dipole Moment 2.15 D

This table presents hypothetical data for illustrative purposes and is based on typical values for similar heterocyclic compounds. atlantis-press.comresearchgate.net

Pharmacophore Modeling and Virtual Screening for Hit Identification

As of the latest available research, there are no specific, publicly accessible studies that detail the application of pharmacophore modeling and virtual screening for the identification of "this compound" as a hit compound. Computational drug design methodologies, such as pharmacophore modeling and virtual screening, are powerful tools for discovering novel drug candidates by identifying essential structural features required for biological activity and screening large compound libraries. However, the application of these specific techniques to "this compound" has not been documented in peer-reviewed literature.

While the thiazole moiety is a recognized scaffold in medicinal chemistry and has been the subject of numerous computational studies, research focusing explicitly on "this compound" within the context of hit identification through these advanced computational methods is not available. The synthesis and basic chemical properties of this compound and related structures are documented, but detailed reports on its use as a lead compound in virtual screening campaigns are absent from the current scientific literature.

Therefore, no detailed research findings or data tables related to its pharmacophore features or its performance in virtual screening campaigns can be provided at this time. Further research would be required to elucidate its potential interactions with biological targets and to identify it as a hit through computational means.

Future Perspectives and Research Directions for N Benzyl N 4 Methyl Thiazol 2 Ylmethyl Amine Compounds

Development of Next-Generation Analogues with Improved Efficacy and Selectivity

A primary focus for future research will be the rational design and synthesis of next-generation analogues to enhance biological efficacy and target selectivity. Medicinal chemistry campaigns on related heterocyclic structures, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, have successfully generated inhibitors with nanomolar potency, representing a greater than 100-fold improvement over initial screening hits. nih.gov This was achieved through systematic structural modifications.

For N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine, similar strategies can be employed. This involves creating a library of analogues by modifying both the benzyl (B1604629) and thiazole (B1198619) rings. For instance, substitutions on the phenyl ring of the benzyl group could modulate lipophilicity and electronic properties, while alterations to the methyl group on the thiazole ring could fine-tune steric interactions with a target's binding pocket. The goal is to identify structure-activity relationships (SAR) that lead to compounds with superior potency and a cleaner off-target profile.

Table 1: Potential Strategies for Analogue Development

Modification SiteRationaleDesired Outcome
Benzyl Ring Introduce electron-withdrawing or donating groups to alter electronic properties and potential for hydrogen bonding.Improved binding affinity and selectivity.
Amine Linker Modify the linker between the two ring systems to optimize geometry and flexibility.Enhanced target engagement.
Thiazole Ring Substitute the methyl group with other alkyl or functional groups.Fine-tune steric and electronic complementarity with the target protein.

Investigation into Multifunctional Derivatives Targeting Multiple Biological Pathways

Modern drug discovery is increasingly exploring multifunctional derivatives or "hybrid molecules" that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex diseases like cancer or chronic inflammatory conditions. The N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine scaffold is an ideal starting point for creating such molecules.

For example, research on a chlorobenzylated 2-aminothiazole-phenyltriazole hybrid has shown potential in inhibiting tumor cell migration. frontiersin.org Similarly, certain benzylamine (B48309) derivatives have demonstrated anti-inflammatory and anti-neoplastic activities. ucl.ac.ukdergipark.org.tr Future research could focus on creating hybrids that combine the structural features of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine with other pharmacophores. This could lead to novel compounds that, for instance, inhibit a specific enzyme while also blocking a pro-inflammatory signaling pathway, offering a synergistic therapeutic effect from a single molecule.

Exploration of Combination Therapies with Existing Pharmacological Agents

Beyond developing new single agents, a significant area of future research lies in exploring the potential of N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivatives in combination therapies. Many diseases are treated with a cocktail of drugs to enhance efficacy and overcome resistance.

Studies on related compounds provide a strong basis for this approach. For example, the USP1/UAF1 inhibitor ML323, which shares a benzylamine-like substructure, exhibited a synergistic interaction with the chemotherapy drug cisplatin (B142131) in tumor cell lines. nih.gov Likewise, the benzylamine derivative BMDA has been evaluated for mitigating chemically induced colitis and rheumatoid arthritis in animal models, conditions often managed with multi-drug regimens. ucl.ac.ukdergipark.org.tr Future studies should assess whether N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine analogues can enhance the activity of existing anticancer, anti-inflammatory, or antimicrobial agents, potentially allowing for lower doses and reduced side effects.

Integration with Advanced Drug Delivery Systems (e.g., Nanotechnology)

The therapeutic potential of promising small molecules can be limited by poor solubility, instability, or non-specific distribution. Integrating N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivatives with advanced drug delivery systems, particularly nanotechnology, offers a promising solution. Heterocyclic compounds are considered key cornerstones for future drug delivery systems due to their unique physicochemical properties. nih.gov

Nanoformulations such as liposomes, solid lipid nanoparticles, or polymeric nanoparticles can encapsulate the drug, improving its pharmacokinetic profile. nih.govresearchgate.net For instance, liposomal formulations have been successfully used to deliver thiazole-based compounds to combat bacterial efflux pumps, demonstrating how nanotechnology can enhance the efficacy of heterocyclic agents. nih.gov Future work could involve developing specific nano-carriers for N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine analogues to enable targeted delivery to tumor tissues or sites of inflammation, thereby maximizing therapeutic impact while minimizing systemic exposure. imp.kiev.uanih.gov

Potential for Clinical Translation and Preclinical Development Stages

Translating a promising compound from the laboratory to the clinic requires a rigorous preclinical development program. ucl.ac.ukucl.ac.uk The presence of the thiazole moiety in numerous approved drugs suggests that this class of compounds can possess favorable drug-like properties. researchgate.net For any N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivative to advance, it must undergo a comprehensive evaluation. ucl.ac.ukrsztnc.org

This process involves a series of defined stages to establish a safety and efficacy profile sufficient to support an Investigational New Drug (IND) application. wuxiapptec.comucl.ac.uk The journey from a "hit" compound to a clinical candidate is a multi-step process involving extensive testing. frontiersin.orgrsztnc.org

Table 2: Roadmap for Preclinical Development

StageKey ActivitiesPurpose
Lead Optimization Synthesis of analogues, in vitro screening for potency and selectivity.Refine the chemical structure to improve desired properties and reduce off-target effects. ucl.ac.uk
In Vitro ADME Assessment of Absorption, Distribution, Metabolism, and Excretion properties (e.g., metabolic stability, plasma protein binding). wuxiapptec.comPredict how the drug will behave in a biological system. wuxiapptec.com
In Vivo Pharmacokinetics (PK) Studies in animal models (e.g., rodent and non-rodent) to determine drug exposure and half-life. wuxiapptec.comUnderstand the time course of the drug in the body to inform dosing schedules.
In Vivo Efficacy Testing in relevant animal models of the target disease.Demonstrate that the drug has the desired therapeutic effect in a living organism.
GLP Toxicology & Safety Formal safety and toxicity studies under Good Laboratory Practice (GLP) regulations. rsztnc.orgIdentify potential toxicities and establish a safe starting dose for human trials.

Application in Chemical Biology as Research Probes

Beyond their direct therapeutic potential, highly potent and selective N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine derivatives can be invaluable tools for basic research. These compounds can be developed as "chemical probes" to interrogate biological systems. nih.gov A well-characterized chemical probe allows researchers to selectively inhibit a specific protein in cells or organisms, thereby elucidating its function in complex biological pathways.

The development of the inhibitor ML323 serves as a clear example; it was identified as a chemical probe for studying the USP1/UAF1 deubiquitinase complex, helping to establish this complex as a druggable target for cancer therapy. nih.gov Similarly, a selective N-Benzyl-N-(4-methyl-thiazol-2-ylmethyl)amine analogue could be used to validate a novel drug target or to dissect the molecular mechanisms underlying a particular disease state. Resources like the Chemical Probes Portal provide guidance on the rigorous criteria a compound must meet to be considered a useful probe. imp.kiev.ua

Q & A

Q. What are the optimal synthetic routes for Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine?

The synthesis of thiazole derivatives typically involves condensation reactions. For example, hydrazine hydrochloride can react with substituted benzothiazol-2-amines in ethylene glycol under reflux (2–4 hours) to form hydrazinyl intermediates. Subsequent reactions with carbonyl compounds (e.g., aldehydes or ketones) in methanol with glacial acetic acid as a catalyst yield hydrazones or Schiff bases . Purification via recrystallization (e.g., ethyl acetate-ethanol) ensures high yields. Monitoring reaction progress with TLC is critical for optimizing conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

  • FTIR : To identify functional groups (e.g., N-H stretching in amines, C-S in thiazole) .
  • NMR (¹H and ¹³C) : For structural elucidation of substituents and confirmation of regiochemistry .
  • UV-Vis spectroscopy : To study electronic transitions influenced by the thiazole ring and benzyl group .
  • Mass spectrometry (EI-MS) : For molecular weight confirmation and fragmentation pattern analysis .
  • TLC : To monitor reaction progress and purity .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic and thermodynamic properties of this compound?

Density Functional Theory (DFT) with gradient corrections and exact-exchange terms (e.g., B3LYP functional) can calculate molecular orbitals, ionization potentials, and bond dissociation energies. For instance, hybrid functionals improve accuracy in thermochemical predictions (e.g., atomization energies with <3 kcal/mol deviation from experimental data) . Software like Gaussian or ORCA can model the thiazole ring’s electron-withdrawing effects and predict reactivity toward electrophilic substitution .

Q. What strategies resolve discrepancies in reported biological activity data for thiazole derivatives?

Contradictions in antimicrobial or antitumor activity may arise from variations in:

  • Assay conditions : Standardize microbial strains (e.g., E. coli ATCC 25922) and incubation times .
  • Compound purity : Validate via HPLC or repeated recrystallization .
  • Structural modifications : Compare substituent effects (e.g., 4-methyl vs. tert-butyl groups) using SAR analysis .
  • Statistical validation : Apply multivariate analysis to distinguish significant activity trends from noise .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

  • Substituent optimization : Introduce electron-donating groups (e.g., methoxy) to the benzyl moiety to enhance π-π stacking with microbial enzyme targets .
  • Bioisosteric replacement : Replace the thiazole methyl group with trifluoromethyl to improve metabolic stability .
  • Docking studies : Use AutoDock Vina to simulate binding interactions with targets like Staphylococcus aureus dihydrofolate reductase .
  • QSAR models : Corrogate descriptors (e.g., logP, polar surface area) with IC₅₀ values to prioritize synthetic targets .

Q. What role does the thiazole ring play in molecular interactions with biological targets?

The thiazole core contributes to:

  • Hydrogen bonding : The N atom at position 3 interacts with active-site residues (e.g., in fungal cytochrome P450) .
  • π-π stacking : The aromatic system binds to hydrophobic pockets in enzymes like DNA gyrase .
  • Metal coordination : Sulfur in the thiazole can chelate transition metals (e.g., Fe²⁺ in bacterial catalase) . Computational docking of derivatives with substituted thiazoles (e.g., 4-methyl vs. 4-isobutyl) can validate these interactions .

Methodological Considerations

  • Synthetic reproducibility : Always use anhydrous solvents (e.g., DMF) and inert atmospheres for moisture-sensitive reactions .
  • Data validation : Cross-reference spectral data with published analogs (e.g., EI-MS m/z 311 for bis-benzothiazolyl amines ).
  • Ethical compliance : Follow waste disposal protocols for toxic byproducts (e.g., hydrazine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.